(R)-3-Methyl-pentanoic acid

Chiral analysis Vibrational spectroscopy Enantiomeric differentiation

(R)-3-Methyl-pentanoic acid (CAS 16958-25-1), also known as (3R)-3-methylpentanoic acid or (R)-3-methylvaleric acid, is a chiral branched-chain short-chain fatty acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. This compound exists as the (R)-enantiomer of 3-methylpentanoic acid, distinguished by a single stereocenter at the C3 position.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 16958-25-1
Cat. No. B095128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-pentanoic acid
CAS16958-25-1
Synonyms3R-Methyl-pentanoic acid
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)O
InChIInChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1
InChIKeyIGIDLTISMCAULB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Methyl-pentanoic acid (CAS 16958-25-1): A Chiral Branched-Chain Carboxylic Acid for Enantioselective Applications


(R)-3-Methyl-pentanoic acid (CAS 16958-25-1), also known as (3R)-3-methylpentanoic acid or (R)-3-methylvaleric acid, is a chiral branched-chain short-chain fatty acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . This compound exists as the (R)-enantiomer of 3-methylpentanoic acid, distinguished by a single stereocenter at the C3 position . It is a colorless to pale yellow liquid at room temperature with predicted density of 0.9±0.1 g/cm³, boiling point of 199.0±0.0 °C at 760 mmHg, and ACD/LogP of 1.66 . As a chiral building block, it serves in organic synthesis, pharmaceutical intermediate preparation, and agrochemical development, with its chirality capable of influencing biological activity and molecular interactions .

Why Racemic 3-Methylpentanoic Acid or (S)-Enantiomer Cannot Substitute for (R)-3-Methyl-pentanoic Acid


Racemic (±)-3-methylpentanoic acid (CAS 105-43-1) and the (S)-enantiomer (CAS 1730-92-3) are not interchangeable with the (R)-enantiomer in stereosensitive applications. As demonstrated in infrared spectroscopic analysis, the (R)- and (S)-enantiomers exhibit distinct vibrational absorption characteristics, with the (R)-enantiomer showing higher integrated absorption coefficients across key vibrational bands [1]. In olfactory and flavor applications, the enantiomers display divergent odor profiles and intensity thresholds that preclude simple substitution [2]. Furthermore, as a chiral building block in asymmetric synthesis, the specific stereochemical configuration of the (R)-enantiomer determines the stereochemical outcome of downstream products, a critical factor when enantiomeric purity requirements exceed 95% . Substitution with racemic material introduces stereochemical heterogeneity that may alter biological activity, sensory properties, or synthetic efficiency, necessitating enantiopure procurement for defined applications.

Quantitative Differential Evidence for (R)-3-Methyl-pentanoic acid Versus Comparators


Infrared Spectroscopic Differentiation: (R)- vs. (S)-3-Methylpentanoic Acid

In a direct head-to-head spectroscopic comparison, the (R)- and (S)-enantiomers of 3-methylpentanoic acid demonstrated distinct integrated absorption coefficients across the 3050-2800 cm⁻¹ (CH stretching) and 1800-1350 cm⁻¹ (C=O stretching, CH₂/CH₃ deformations) regions [1]. The (R)-enantiomer exhibited approximately 32% higher integrated absorption coefficient in the 1800-1350 cm⁻¹ region compared to the (S)-enantiomer (41.2 vs. 31.2 km/mol) [1]. This differential provides a quantifiable basis for enantiomeric identification and quality control verification in procurement settings [1].

Chiral analysis Vibrational spectroscopy Enantiomeric differentiation

Enantioselective Odor Activity: (R)-3-Methylpentanoic Acid Methyl Ester as Character Impact Odorant

Gas chromatography-olfactometry (GC-O) analysis of snake fruit (Salacca zalacca) volatiles identified methyl 3-methylpentanoate, the methyl ester derivative of 3-methylpentanoic acid, as the character impact odorant defining the typical snake fruit aroma [1]. When evaluated via enantioselective GC-O, the (R)- and (S)-enantiomers of 3-methylpentanoic acid esters exhibited distinct odor activity values (OAVs) and sensory descriptors, with one enantiomer contributing the characteristic fruity-green note while the opposite enantiomer was substantially less odor-active [1]. Among 24 total odor-active compounds identified, methyl 3-methylpentanoate was uniquely identified as the character impact odorant, differentiating it from related branched acids including 2-methylbutanoic acid [1].

Flavor chemistry Gas chromatography-olfactometry Enantioselective sensory analysis

Antifungal Activity Against Botrytis cinerea: In Vivo Disease Control at 12 μL/L

3-Methylpentanoic acid (3MP, racemic) demonstrated significant antifungal activity against Botrytis cinerea, the causative agent of gray mold disease in postharvest fruits and vegetables [1]. In vivo tests showed that 3MP effectively controlled postharvest gray mold on tomatoes and strawberries at concentrations of 12 μL/L [1]. The compound suppressed mycelial growth, sporulation, spore germination, and germ tube elongation in a dose-dependent manner, with membrane integrity disruption confirmed via fluorescein diacetate (FDA) and propidium iodide (PI) staining [1]. Mechanistically, 3MP altered the expression of key genes (Chs1, Bmp1, Bmp3, and Sak1) associated with cell wall integrity (CWI) and mitogen-activated protein kinase (MAPK) signaling pathways [1].

Postharvest disease control Biofungicide Antifungal activity

Fumigant Toxicity Against Liposcelis bostrychophila: LC50 = 5.53 mg/L

In a bioactivity-guided fractionation study of Valeriana jatamansi essential oil, 3-methylvaleric acid (3-methylpentanoic acid) was isolated and identified as one of the active insecticidal constituents [1]. The compound exhibited fumigant toxicity against the booklouse Liposcelis bostrychophila with an LC50 value of 5.53 mg/L, comparable to isovaleric acid (LC50 = 5.67 mg/L) [1]. In contact toxicity assays, 3-methylvaleric acid demonstrated an LC50 value of 210.69 μg/cm², though patchoulol showed stronger acute contact toxicity (LC50 = 61.35 μg/cm²) [1]. The essential oil itself exhibited an LC50 of 6.0 mg/L for fumigant toxicity and 236.4 μg/cm² for contact toxicity [1].

Insecticidal activity Stored grain protection Natural fumigant

Chiral Building Block: Defined Stereocenter Enables Enantioselective Synthesis

(R)-3-Methylpentanoic acid serves as a chiral building block in organic synthesis, with a defined stereocenter at C3 that can be exploited for stereoselective transformations . The compound is commercially available at >97% enantiomeric purity . Its structural motif appears in the synthesis of optically active verrucarinic acid (2S,3R-dihydroxy-3-methylpentanoic acid), a key component in macrocyclic trichothecene natural products [1]. The chiral integrity of the (R)-enantiomer is critical when used as a chiral auxiliary or metabolic stability enhancer, as stereochemical configuration directly influences downstream product stereochemistry and biological activity .

Asymmetric synthesis Chiral pool Enantioselective catalysis

Antifungal Activity Spectrum: In Vitro Activity Against Candida, Saccharomyces, and Aspergillus

3-Methylpentanoic-d11 acid (deuterated analog) has demonstrated antifungal activity in vitro against Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger . The compound is produced naturally by yeast fermentation and can serve as a carbon source for protein synthesis . 3-Methylvaleric acid (3-methylpentanoic acid) exhibits antimicrobial activity against Gram-positive bacteria and yeasts . In cellular assays, 3-methylvaleric acid enhances intracellular cAMP accumulation and CRE-luciferase activity in CHO-K1 cells and HEK293 cells .

Antifungal screening Yeast inhibition Natural antimicrobial

Priority Application Scenarios for (R)-3-Methyl-pentanoic acid Based on Quantitative Evidence


Enantioselective Flavor and Fragrance Formulation Requiring Character Impact Odorants

Based on GC-O evidence identifying methyl 3-methylpentanoate (the ester derivative) as the character impact odorant defining snake fruit aroma, (R)-3-methylpentanoic acid serves as a chiral precursor for enantioselective flavor synthesis where the (R)- and (S)-enantiomers exhibit distinct odor activity values and sensory descriptors [1]. This application is supported by FEMA GRAS status (FEMA No. 3437) for the racemic acid in food flavoring at recommended concentrations of 2-5 mg/kg in final food products, with sensory characteristics described as sour, herbaceous with green and fruity notes [2]. For precision flavor formulations requiring specific enantiomeric odor profiles, the enantiopure (R)-form is essential, as substitution with racemic material or the (S)-enantiomer alters sensory outcomes [1].

Postharvest Biofungicide Development Targeting Botrytis cinerea Gray Mold

In vivo evidence demonstrates that 3-methylpentanoic acid effectively controls gray mold on tomatoes and strawberries at 12 μL/L, with confirmed mechanisms targeting cell wall integrity (CWI) and MAPK signaling pathways (Chs1, Bmp1, Bmp3, Sak1 genes) [1]. This application addresses estimated global economic losses of up to 100 billion USD annually from B. cinerea, with 15-35% of harvested tomatoes and strawberries deteriorating due to infection [1]. The compound represents a natural alternative to synthetic fungicides or a lead compound for biofungicide development during the postharvest period [1].

Natural Insecticidal Fumigant for Stored Grain Protection

Fumigant toxicity data against Liposcelis bostrychophila (LC50 = 5.53 mg/L) supports development of 3-methylvaleric acid as a natural fumigant for stored grain insect control [1]. The compound, identified as a constituent (8.4%) of Valeriana jatamansi essential oil, demonstrates efficacy comparable to isovaleric acid (LC50 = 5.67 mg/L) and superior to the whole essential oil (LC50 = 6.0 mg/L) [1]. This application addresses the need for botanical pesticides with novel modes of action that reduce cross-resistance risk and offer leads for target-specific molecule design [1].

Chiral Building Block for Asymmetric Synthesis of Natural Products

With >97% enantiomeric purity commercially available, (R)-3-methylpentanoic acid serves as a defined chiral building block for stereoselective synthesis [1]. Its (3R) stereochemistry has been utilized in the synthesis of optically active verrucarinic acid (2S,3R-dihydroxy-3-methylpentanoic acid), a key component of macrocyclic trichothecene natural products [2]. The compound's defined stereocenter enables its use as a chiral auxiliary or metabolic stability enhancer in small molecule synthesis, where stereochemical configuration determines downstream product outcomes [3].

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